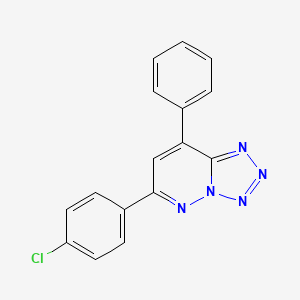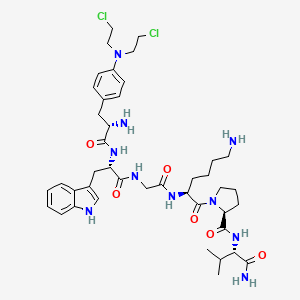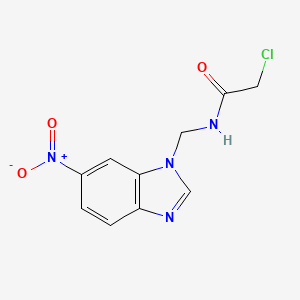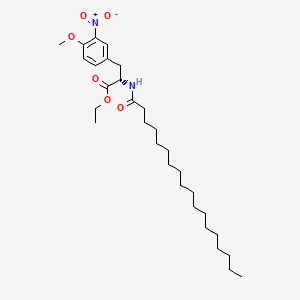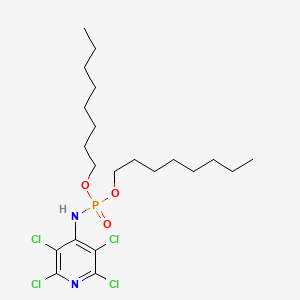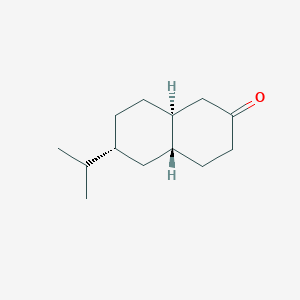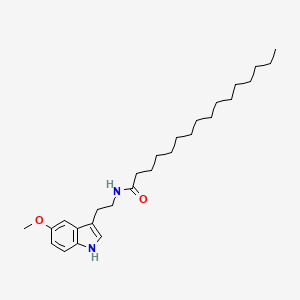
Palmitoyl methoxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl methoxytryptamine is a compound that combines the fatty acid palmitic acid with methoxytryptamine, a derivative of tryptamine. This compound is known for its role in various biological processes and is often used in cosmetic products for its skin-conditioning properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl methoxytryptamine typically involves the acylation of methoxytryptamine with palmitic acid. This process can be carried out using a variety of reagents and conditions. One common method involves the use of dichloromethane as a solvent, with acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl methoxytryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the tryptamine moiety.
Reduction: This can affect the carbonyl group in the palmitoyl moiety.
Substitution: This can occur at the methoxy group or the tryptamine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Palmitoyl methoxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid modifications and acylation reactions.
Industry: It is used in the formulation of cosmetic products for its skin-conditioning properties.
Wirkmechanismus
Palmitoyl methoxytryptamine exerts its effects through the modification of proteins via palmitoylation. This process involves the attachment of the palmitoyl group to cysteine residues on target proteins, affecting their localization, stability, and interactions with other cellular components . The molecular targets include various enzymes and receptors involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-5-methoxytryptamine (Melatonin): Shares the methoxytryptamine core but differs in the acyl group attached.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another methoxytryptamine derivative with different pharmacological properties.
Uniqueness
Palmitoyl methoxytryptamine is unique due to its combination of a fatty acid and a tryptamine derivative, which allows it to participate in both lipid and protein modification processes. This dual functionality makes it a valuable compound for studying complex biological systems and developing therapeutic applications.
Eigenschaften
CAS-Nummer |
151922-15-5 |
|---|---|
Molekularformel |
C27H44N2O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C27H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(30)28-20-19-23-22-29-26-18-17-24(31-2)21-25(23)26/h17-18,21-22,29H,3-16,19-20H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
FZRCDVTXEASFSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


